molecular formula C23H28ClN3O2 B8414415 2(1H)-Quinolinone, 3,4-dihydro-6-(1-oxo-4-(4-phenyl-1-piperazinyl)butyl)-, monohydrochloride CAS No. 80834-49-7

2(1H)-Quinolinone, 3,4-dihydro-6-(1-oxo-4-(4-phenyl-1-piperazinyl)butyl)-, monohydrochloride

Cat. No. B8414415
Key on ui cas rn: 80834-49-7
M. Wt: 413.9 g/mol
InChI Key: UGXQXPCRCROLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04455422

Procedure details

5.0 Grams of 6-(1-oxo-4-chlorobutyl)-3,4-dihydrocarbostyril and 3.5 g of sodium iodine were mixed in 100 ml of acetone and the mixture was stirred at 40°-50° C. for 5 hours. Then 80 ml of dimethylformamide was added to the mixture and acetone was removed from the mixture by distillation under reduced pressure. To this reaction mixture, 5.0 g of 4-phenylpiperazine and 5 g of triethylamine were added and stirred at 70°-80° C. for 6 hours. The reaction mixture was concentrated under a reduced pressure and 50 ml of 5%-sodium hydrogencarbonate solution was stirred to effect crystallization. Crude crystals thus formed were collected by filtration and washed with water and dried. Then the dried crude crystals were dispersed in 80 ml of chloroform and stirred at a room temperature for 1 hour. Insoluble matters in the chloroform solution were removed from the solution and chloroform was removed by distillation to obtain the residue. To the residue thus obtained was added 50 ml of methanol and 10 ml of concentrated hydrochloric acid and mixture was concentrated under a reduced pressure to dryness. To the residue thus obtained was added 50 ml of acetone and stirred to obtain crude crystals. The crude crystals were collected by filtration and washed with acetone and recrystallized from ethanol-water to obtain 5.7 g of 6-[1-oxo-4-(4-phenyl-1-piperazinyl)butyl]-3,4-dihydrocarbostyril monohydrochloride in yellowish powdery crystals.
Name
6-(1-oxo-4-chlorobutyl)-3,4-dihydrocarbostyril
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium iodine
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=[O:17])[CH2:11][CH2:10]2)[CH2:3][CH2:4][CH2:5][Cl:6].[I].[Na].[CH3:20][N:21]([CH3:24])[CH:22]=O.Cl>CC(C)=O.CO>[ClH:6].[O:1]=[C:2]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=[O:17])[CH2:11][CH2:10]2)[CH2:3][CH2:4][CH2:5][N:13]1[CH2:14][CH2:22][N:21]([C:24]2[CH:16]=[CH:7][CH:2]=[CH:3][CH:4]=2)[CH2:20][CH2:12]1 |f:1.2,7.8,^1:17,18|

Inputs

Step One
Name
6-(1-oxo-4-chlorobutyl)-3,4-dihydrocarbostyril
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCCCl)C=1C=C2CCC(NC2=CC1)=O
Name
sodium iodine
Quantity
3.5 g
Type
reactant
Smiles
[I].[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 40°-50° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed from the mixture by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
To this reaction mixture, 5.0 g of 4-phenylpiperazine and 5 g of triethylamine were added
STIRRING
Type
STIRRING
Details
stirred at 70°-80° C. for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure and 50 ml of 5%-sodium hydrogencarbonate solution
STIRRING
Type
STIRRING
Details
was stirred
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
Crude crystals thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Then the dried crude crystals
ADDITION
Type
ADDITION
Details
were dispersed in 80 ml of chloroform
STIRRING
Type
STIRRING
Details
stirred at a room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Insoluble matters in the chloroform solution were removed from the solution and chloroform
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
to obtain the residue
CUSTOM
Type
CUSTOM
Details
To the residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
To the residue thus obtained
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals
FILTRATION
Type
FILTRATION
Details
The crude crystals were collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.O=C(CCCN1CCN(CC1)C1=CC=CC=C1)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.